molecular formula C11H15FO B7877604 2-(3-Fluoro-6-methylphenyl)-2-butanol

2-(3-Fluoro-6-methylphenyl)-2-butanol

Cat. No.: B7877604
M. Wt: 182.23 g/mol
InChI Key: XFPQNZZPWCZQSC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methylphenyl)-2-butanol is a synthetic organic compound characterized by a butanol backbone substituted at the second carbon with a 3-fluoro-6-methylphenyl ring. This structure classifies it as a secondary alcohol, a functional group known for its utility in diverse chemical transformations. The incorporation of a fluorine atom at the meta position of the phenyl ring is a common strategy in medicinal chemistry to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The specific positioning of the fluorine and methyl groups on the phenyl ring makes this compound a valuable and distinct building block for chemical synthesis. As a versatile synthetic intermediate, this compound can undergo a variety of reactions. The secondary alcohol can be readily oxidized to the corresponding ketone, or serve as a handle for further functionalization via substitution or esterification reactions. The fluorine atom is also a potential site for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. These properties make it a candidate for constructing more complex molecules, particularly in pharmaceutical research and development where fluorinated compounds are of high interest. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult relevant safety data sheets and conduct all necessary analyses, such as NMR, mass spectrometry, and HPLC, to confirm the identity and purity of the compound for their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoro-2-methylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)10-7-9(12)6-5-8(10)2/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPQNZZPWCZQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C=CC(=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 3 Fluoro 6 Methylphenyl 2 Butanol

Retrosynthetic Analysis and Strategic Disconnections for Constructing the Carbon Skeleton

A retrosynthetic analysis of 2-(3-fluoro-6-methylphenyl)-2-butanol identifies several key disconnections. The most logical approach involves disconnecting the bonds around the quaternary carbon atom.

Scheme 1: Primary Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound

Disconnection A (C-Ar bond): This disconnection between the quaternary carbon and the fluorinated phenyl ring leads to a tertiary alkyl halide or a similar electrophile and a (3-fluoro-6-methylphenyl)metal species (e.g., Grignard or organolithium reagent). This route is generally less favored due to the potential for competing elimination reactions with the tertiary electrophile.

Disconnection B (C-C bond α to the ring): This is the most common and versatile approach. It involves the disconnection of one of the alkyl groups from the tertiary carbinol center. This leads to a ketone precursor, specifically 1-(3-fluoro-6-methylphenyl)ethan-1-one, and an organometallic reagent such as ethylmagnesium bromide or ethyllithium. Alternatively, disconnection of the ethyl group leads to 1-(3-fluoro-6-methylphenyl)propan-1-one and a methyl organometallic reagent.

Disconnection C (Double disconnection): This strategy involves the simultaneous disconnection of two identical alkyl groups, which would be applicable if the tertiary alcohol contained two methyl or two ethyl groups. In the case of this compound, this approach could be envisioned starting from an ester of 3-fluoro-6-methylbenzoic acid, which would react with two equivalents of a methyl organometallic reagent, followed by the addition of an ethyl organometallic reagent to the resulting ketone. A more direct two-step approach involves the addition of two equivalents of methylmagnesium bromide to the ethyl ester of 3-fluoro-6-methylbenzoic acid.

The most strategically sound and widely practiced approach for the synthesis of such tertiary alcohols is represented by Disconnection B, which relies on the robust and predictable addition of organometallic reagents to ketones.

Development of Novel Synthetic Routes to the Core Structure

The synthesis of the core structure of this compound can be achieved through several modern synthetic methods.

While not directly forming the tertiary alcohol, transition metal-catalyzed coupling reactions are crucial for the synthesis of the key precursor, 1-(3-fluoro-6-methylphenyl)ethan-1-one. For instance, a Suzuki or Stille coupling could be employed to construct the carbon skeleton of the aromatic ketone.

Table 1: Hypothetical Transition Metal-Catalyzed Routes to a Key Ketone Precursor

Coupling ReactionAryl Halide/TriflateOrganometallic PartnerCatalystProduct
Suzuki Coupling2-Bromo-1-fluoro-4-methylbenzeneAcetylboronic acid or equivalentPd(PPh₃)₄1-(3-Fluoro-6-methylphenyl)ethan-1-one
Stille Coupling2-Bromo-1-fluoro-4-methylbenzeneAcetyltributylstannanePdCl₂(PPh₃)₂1-(3-Fluoro-6-methylphenyl)ethan-1-one
Heck-type Acylation2-Bromo-1-fluoro-4-methylbenzeneAcetaldehydePalladium catalyst1-(3-Fluoro-6-methylphenyl)ethan-1-one

These methods offer a high degree of functional group tolerance and are instrumental in accessing the necessary substituted aromatic starting materials. The introduction of the fluorine atom onto the aromatic ring can also be achieved via transition-metal-catalyzed fluorination reactions.

The addition of organometallic reagents to ketones is a cornerstone of alcohol synthesis. To synthesize this compound, the most direct method involves the reaction of 1-(3-fluoro-6-methylphenyl)ethan-1-one with an ethyl organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium.

Scheme 2: Synthesis of this compound via Grignard Addition

Grignard reaction for the synthesis of this compound

This reaction is typically high-yielding and proceeds under mild conditions. A similar, well-documented synthesis is that of 2-methyl-4-phenyl-2-butanol (B93477) from benzylacetone (B32356) and methylmagnesium chloride, which provides a strong precedent for this approach.

Table 2: Representative Organometallic Additions for Tertiary Alcohol Synthesis

Ketone PrecursorOrganometallic ReagentSolventTypical Yield
1-(3-Fluoro-6-methylphenyl)ethan-1-oneEthylmagnesium bromideTetrahydrofuran (B95107) (THF)>90%
1-(3-Fluoro-6-methylphenyl)ethan-1-oneEthyllithiumDiethyl ether>90%
Ethyl 3-fluoro-6-methylbenzoateMethylmagnesium bromide (2 eq.)THF~70-80%

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an atom-economical and convergent approach. While a specific MCR for the direct synthesis of this compound is not established, one could be conceptually designed. For instance, a palladium-catalyzed three-component coupling of an aryl halide (e.g., 2-bromo-1-fluoro-4-methylbenzene), an

Stereoselective and Enantioselective Synthesis of this compound

Application of Chiral Auxiliaries and Chiral Reagents

The enantioselective synthesis of tertiary alcohols can be achieved through the use of chiral auxiliaries, which are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A plausible synthetic route to an enantiomerically enriched form of this compound involves the use of a chiral auxiliary, such as a derivative of a readily available natural product like (-)-menthol. For instance, a chiral 1,3-dithiane-2-carboxylic acid ester of (-)-menthol could serve as a chiral acyl anion equivalent. The general principle of this approach has been demonstrated in the synthesis of other optically active tertiary alcohols. tandfonline.comtandfonline.com

The proposed synthetic sequence would begin with the deprotonation of the chiral dithiane ester using a strong base like n-butyllithium. This would be followed by the addition of 3-fluoro-6-methylacetophenone. The chiral auxiliary would guide the approach of the ketone to the nucleophilic center, leading to the formation of a diastereomeric intermediate with a preference for one stereoisomer. Subsequent removal of the dithiane protecting group and the chiral auxiliary would yield the desired enantiomerically enriched tertiary alcohol. The efficiency of such a method is often evaluated by the diastereomeric excess (d.e.) of the intermediate and the final enantiomeric excess (e.e.) of the product.

Another strategy involves the use of stoichiometric chiral reagents. Chiral bases, for instance, can be used for the enantioselective α-alkylation of carboxylic acids, which could be precursors to the target tertiary alcohol. lookchem.com Alternatively, asymmetric addition of organometallic reagents to the prochiral ketone, 3-fluoro-6-methylacetophenone, in the presence of a chiral ligand or catalyst, is a common approach for synthesizing chiral tertiary alcohols. researchgate.netnumberanalytics.com

Table 1: Hypothetical Asymmetric Synthesis of this compound using a Chiral Auxiliary

StepReactantsReagents and ConditionsProduct
1(-)-Menthol, 1,3-Dithiane-2-carboxylic acidAcid catalyst, Toluene, RefluxChiral dithiane ester of (-)-menthol
2Chiral dithiane estern-Butyllithium, THF, -78 °CLithiated dithiane intermediate
3Lithiated dithiane, 3-Fluoro-6-methylacetophenoneTHF, -78 °C to rtDiastereomeric adduct
4Diastereomeric adductDeprotection (e.g., HgCl₂, CaCO₃, aq. CH₃CN)Enantiomerically enriched this compound

This table presents a hypothetical reaction scheme based on established methodologies for the synthesis of chiral tertiary alcohols using chiral auxiliaries.

Biocatalytic and Enzymatic Approaches for Stereocontrol

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymes can exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions. For the synthesis of chiral this compound, a key biocatalytic strategy would be the kinetic resolution of a racemic mixture of the alcohol.

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that are frequently used for the kinetic resolution of alcohols via enantioselective acylation or esterification. scielo.brrsc.org For example, a racemic mixture of this compound could be subjected to acylation using an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). The enzyme would preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester. This would leave the (S)-enantiomer as the unreacted alcohol. The ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The enantiomeric excess of both the product ester and the remaining alcohol are key measures of the success of the resolution.

Another advanced biocatalytic approach is deracemization, which aims to convert a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. rsc.orgacs.org This can be achieved through a chemoenzymatic dynamic kinetic resolution (DKR). In a DKR of a tertiary alcohol, the enzymatic kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. nih.govjst.go.jpacs.orgnih.gov This continuous racemization ensures that all of the starting material is eventually converted to the desired enantiomerically pure product.

Table 2: Potential Biocatalytic Resolution of Racemic this compound

EnzymeSubstrateAcyl DonorSolventPotential Outcome
Candida antarctica Lipase B (CALB)Racemic this compoundVinyl AcetateHeptaneEnantioselective acylation of one enantiomer, yielding one enantiopure ester and the other enantiopure alcohol.
Pseudomonas cepacia LipaseRacemic this compoundIsopropenyl AcetateTolueneEnantioselective acylation, potentially with different enantioselectivity compared to CALB.

This table outlines a hypothetical biocatalytic resolution based on common practices for resolving chiral tertiary alcohols.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalability of a synthetic route is a critical factor for its practical application. The synthesis of this compound, likely proceeding through a Grignard reaction between an organomagnesium reagent and 3-fluoro-6-methylacetophenone, requires careful optimization of reaction conditions to maximize yield and minimize byproducts, especially on a larger scale.

Key parameters for optimization in a Grignard reaction include the choice of solvent, reaction temperature, and the method of magnesium activation. numberanalytics.com While diethyl ether and tetrahydrofuran (THF) are common solvents, their low boiling points and potential for peroxide formation can be problematic for large-scale synthesis. rsc.org Alternative solvents with higher boiling points and improved safety profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been investigated and shown to be effective. rsc.orgumb.edu

The initiation of the Grignard reaction can be challenging and is often exothermic, posing a safety risk on a larger scale. rsc.org The use of initiators or in-situ activation of magnesium can lead to a more controlled and reproducible reaction. acs.org Continuous flow chemistry offers a modern solution for scaling up Grignard reactions safely and efficiently. acs.org By using a packed-bed reactor with magnesium turnings, the Grignard reagent can be generated and consumed in a continuous stream, which allows for better temperature control and minimizes the accumulation of hazardous intermediates.

The optimization process would involve systematically varying parameters such as reactant concentration, flow rate, and temperature to identify the conditions that provide the highest yield and purity of this compound. nih.gov Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to monitor the reaction progress and product purity.

Table 3: Parameters for Optimization of the Grignard Synthesis of this compound

ParameterTraditional BatchScalable FlowConsiderations for Optimization
Solvent Diethyl ether, THF2-MeTHF, CPMESafety (flash point, peroxide formation), solubility of reagents, ease of workup. rsc.org
Temperature -78 °C to refluxAmbient to elevatedControl of exotherm, minimization of side reactions (e.g., Wurtz coupling). numberanalytics.com
Mg Activation Iodine, 1,2-dibromoethaneMechanical stirring, chemical activatorsConsistent initiation, high conversion. acs.org
Reactant Ratio Stoichiometric to slight excess of Grignard reagentPrecise molar ratio controlMaximizing conversion of the ketone, minimizing unreacted Grignard reagent.
Reaction Time HoursMinutes (residence time)Throughput, prevention of byproduct formation. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of this compound can be made more environmentally friendly by applying these principles.

A primary focus for greening the synthesis would be the solvent choice for the Grignard reaction. As mentioned, replacing traditional ethereal solvents with greener alternatives like 2-MeTHF, which can be derived from renewable resources, is a significant improvement. umb.edu Water has also been explored as a medium for certain visible-light-mediated syntheses of tertiary alcohols, representing a highly sustainable approach. rsc.org

The use of catalysis is superior to stoichiometric reagents. sigmaaldrich.com While the Grignard reagent is stoichiometric, catalytic methods for the synthesis of tertiary alcohols are being developed. mdpi.com Furthermore, the application of biocatalysis, as discussed in section 2.3.3, is inherently a green approach due to the mild reaction conditions and the biodegradable nature of enzymes. mdpi.comnih.gov

Energy efficiency is also a crucial aspect. sigmaaldrich.com Reactions that can be performed at ambient temperature and pressure are preferred. Mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) rather than by dissolving the reactants in a solvent, can significantly reduce solvent waste and energy consumption. soton.ac.uk Exploring a mechanochemical Grignard reaction for the synthesis of this compound could be a promising avenue for a highly sustainable process.

Table 4: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication to SynthesisPotential Benefit
Safer Solvents Use of 2-MeTHF instead of diethyl ether or THF. rsc.orgumb.eduReduced flammability and peroxide formation hazards.
Use of Renewable Feedstocks 2-MeTHF can be derived from biomass. umb.eduReduced reliance on fossil fuels.
Catalysis Application of biocatalytic resolution or deracemization. mdpi.comnih.govHigh selectivity, mild conditions, reduced waste.
Design for Energy Efficiency Exploring mechanochemical synthesis. soton.ac.ukReduced solvent use and energy consumption for heating/cooling.
Prevention of Derivatives Direct asymmetric addition to the ketone instead of using chiral auxiliaries.Fewer reaction steps, less waste. sigmaaldrich.com

Stereochemical Investigations and Conformational Analysis of 2 3 Fluoro 6 Methylphenyl 2 Butanol

Absolute and Relative Configuration Assignment Methodologies

Determining the precise spatial arrangement of atoms at the chiral center of 2-(3-fluoro-6-methylphenyl)-2-butanol is a fundamental challenge in stereochemistry. Several powerful analytical techniques are employed to assign the absolute and relative configurations of such chiral tertiary alcohols.

Chiroptical spectroscopy techniques are instrumental in determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of polarized light. wikipedia.orgbruker.com

Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light in the ultraviolet and visible regions. encyclopedia.pub The aromatic chromophore (the 3-fluoro-6-methylphenyl group) in this compound gives rise to characteristic ECD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the spatial arrangement of the substituents around the chiral center. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute configuration of the molecule can be reliably assigned. acs.org For complex molecules, the exciton (B1674681) chirality method can be applied, often after derivatizing the hydroxyl group with a suitable chromophore to create a system with two interacting chromophores. wordpress.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized infrared radiation by vibrational transitions in the molecule. wikipedia.orgbruker.comyoutube.com VCD is particularly powerful as it provides a wealth of stereochemical information from the entire molecule, not just the chromophoric regions. wikipedia.org The VCD spectrum is a unique fingerprint of a chiral molecule's three-dimensional structure. bruker.com By comparing the experimental VCD spectrum of this compound with spectra calculated using methods like Density Functional Theory (DFT), the absolute configuration can be determined with a high degree of confidence. cas.czjascoinc.com

Technique Principle Application to this compound
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light by chromophores. encyclopedia.pubThe 3-fluoro-6-methylphenyl group acts as a chromophore, producing a characteristic ECD spectrum dependent on the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized IR light by molecular vibrations. wikipedia.orgProvides a detailed stereochemical fingerprint of the entire molecule, allowing for unambiguous assignment of absolute configuration through comparison with theoretical calculations. cas.cz

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. wikipedia.org However, obtaining suitable crystals of a tertiary alcohol like this compound can be challenging. To overcome this, derivatization of the hydroxyl group is a common strategy. nih.gov

By reacting the alcohol with a chiral derivatizing agent of known absolute configuration, a pair of diastereomers is formed. These diastereomeric derivatives often have different physical properties, making them easier to crystallize. For instance, esterification with a chiral acid like (R)- or (S)-α-methoxyphenylacetic acid (MPA) can yield crystalline esters. researchgate.net Once a suitable crystal is obtained, X-ray diffraction analysis can reveal the three-dimensional structure of the diastereomer, and by knowing the configuration of the derivatizing agent, the absolute configuration of the original alcohol's chiral center can be unequivocally determined. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and advanced techniques can provide detailed insights into the stereochemistry of molecules. longdom.orgnih.gov

For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. longdom.org

To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed. Reaction of the alcohol with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or MPA, forms diastereomeric esters. researchgate.net The different spatial environments of the protons in the two diastereomers lead to observable differences in their chemical shifts in the ¹H NMR spectrum. By analyzing these chemical shift differences (the Δδ values), the absolute configuration of the alcohol can be deduced. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) , are used to assign all the proton signals in the spectrum, which is a prerequisite for the analysis of the diastereomeric derivatives. longdom.org

NMR Technique Principle Application to this compound
NOESYDetects through-space interactions between protons, providing information on their spatial proximity. longdom.orgHelps to establish the relative stereochemistry of the substituents around the chiral center.
Chiral Derivatizing Agents (e.g., MTPA, MPA)Formation of diastereomeric esters with distinct NMR spectra. researchgate.netAnalysis of chemical shift differences (Δδ) between the diastereomers allows for the assignment of the absolute configuration. researchgate.net
COSYIdentifies scalar-coupled protons, aiding in the assignment of the proton NMR spectrum. longdom.orgEssential for the unambiguous assignment of proton signals prior to stereochemical analysis using CDAs.

Conformational Analysis and Dynamic Stereochemistry

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, through rotation around its single bonds. Understanding these conformational preferences and the energy barriers between them is crucial for a complete picture of the molecule's behavior. lumenlearning.com

The rotation around the C2-phenyl bond in this compound is a key conformational feature. The presence of the ortho-methyl group introduces a significant steric barrier to this rotation. rsc.org This restricted rotation leads to a complex energy landscape with distinct energy minima corresponding to stable conformers. wolfram.com

Computational methods, particularly DFT, are invaluable for mapping this energy landscape. nih.gov By systematically rotating the phenyl group relative to the butanol moiety and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them, thus quantifying the rotational barriers. lumenlearning.com The fluorine and methyl substituents on the phenyl ring will influence the electronic and steric properties, thereby modulating the rotational barriers and the relative energies of the conformers. masterorganicchemistry.comnih.gov

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions. These include steric repulsion, which will be significant between the ortho-methyl group and the substituents on the chiral carbon, and potential weak hydrogen bonding between the hydroxyl proton and the fluorine atom or the π-system of the aromatic ring. rsc.org

Solvent Effects on Conformational Preferences

The conformational landscape of a chiral molecule like this compound is not static; it is a dynamic equilibrium of different spatial orientations of its constituent atoms. The relative energies of these conformers, and thus their populations at equilibrium, can be significantly influenced by the surrounding solvent. This phenomenon, known as the solvent effect, arises from the differential solvation of the various conformers.

The interplay of intramolecular and intermolecular forces dictates the preferred conformation. In the case of this compound, key interactions include steric hindrance between the bulky ortho-methyl group and the ethyl and methyl groups on the carbinol center, as well as electrostatic interactions involving the polar C-F and C-O bonds.

The choice of solvent can modulate these interactions. Non-polar solvents, such as hexane (B92381) or toluene, tend to favor conformations where the molecule's dipole moment is minimized. In these environments, intramolecular steric repulsions would likely be the dominant factor in determining the conformational equilibrium.

Conversely, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can stabilize conformers with larger dipole moments through dipole-dipole interactions. Polar protic solvents, such as water or alcohols, introduce the additional complexity of hydrogen bonding. These solvents can act as hydrogen bond donors to the hydroxyl group and the fluorine atom of this compound, and as hydrogen bond acceptors from the hydroxyl group. This can lead to a significant stabilization of conformers where the hydroxyl group is more solvent-exposed.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are known to have a remarkable effect on reaction pathways and have been shown to influence stereoselectivity. rsc.org Their strong hydrogen bond donating ability and low nucleophilicity could lead to specific interactions with the solute, potentially shifting the conformational equilibrium towards unique geometries that are less favored in conventional solvents. In some cases, solvent incorporation into the crystal lattice of diastereomeric salts has been observed to induce chirality switching, highlighting the profound impact of the solvent environment. nih.gov

The hypothetical impact of different solvent environments on the major conformer of this compound is summarized in the table below. This table is illustrative and based on general principles of solvent-solute interactions.

Solvent TypePredominant InteractionLikely Effect on Conformer Population
Non-polar (e.g., Hexane)Van der Waals forcesFavors conformers that minimize intramolecular steric clash.
Polar Aprotic (e.g., DMSO)Dipole-dipole interactionsStabilizes conformers with a larger net dipole moment.
Polar Protic (e.g., Methanol)Hydrogen bondingFavors conformers where the hydroxyl group is accessible for H-bonding.
Fluorinated Alcohol (e.g., HFIP)Strong H-bond donationMay induce unique conformational preferences due to specific solute-solvent interactions.

Diastereoselective and Enantioselective Transformations Involving the Chiral Center

The chiral tertiary alcohol moiety in this compound is a valuable synthetic handle for the construction of more complex molecules with multiple stereocenters. The development of diastereoselective and enantioselective reactions at this center is crucial for accessing stereochemically pure compounds.

Diastereoselective Transformations:

If this compound is used as a chiral substrate in a reaction that generates a new stereocenter, the inherent chirality of the starting material can influence the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselection. For instance, in an acid-catalyzed reaction like the Ritter reaction, the tertiary alcohol can be converted to a carbocation intermediate. rsc.orgcapes.gov.br The approach of a nucleophile to this planar intermediate would be sterically hindered on one face by the bulky substituted phenyl group, leading to the preferential formation of one diastereomer.

The diastereomeric ratio (d.r.) of the product would be dependent on the steric bulk of the nucleophile and the reaction conditions, including the solvent and temperature. A hypothetical diastereoselective amination of this compound is presented in the table below to illustrate this principle.

NucleophileSolventTemperature (°C)Hypothetical Diastereomeric Ratio (d.r.)
AcetonitrileAcetic Acid2570:30
AcetonitrileTrifluoroacetic Acid085:15
Benzyl (B1604629) cyanideAcetic Acid2575:25
Benzyl cyanideTrifluoroacetic Acid090:10

Enantioselective Transformations:

The synthesis of enantioenriched tertiary alcohols is a significant challenge in organic synthesis due to the steric congestion around the carbinol carbon. researchgate.netscielo.br Several strategies can be envisioned for the enantioselective synthesis of this compound or for its use in enantioselective transformations.

One of the most common approaches is the asymmetric addition of an organometallic reagent to the corresponding prochiral ketone, 3-fluoro-6-methylacetophenone. The use of a chiral ligand to modify the organometallic reagent can induce enantioselectivity, leading to the preferential formation of one enantiomer of the tertiary alcohol. nih.gov For example, the addition of ethylmagnesium bromide to 3-fluoro-6-methylacetophenone in the presence of a chiral ligand could yield (R)- or (S)-2-(3-fluoro-6-methylphenyl)-2-butanol with high enantiomeric excess (e.e.).

Another powerful technique is the kinetic resolution of racemic this compound. scielo.br In this process, a chiral catalyst or enzyme selectively reacts with one enantiomer of the racemate at a faster rate, leaving the unreacted enantiomer in high enantiomeric purity. Enzymatic acylation, often catalyzed by lipases, is a well-established method for the kinetic resolution of alcohols. scielo.br The efficiency of such a resolution is highly dependent on the enzyme, the acyl donor, and the solvent.

The table below illustrates a hypothetical enzymatic kinetic resolution of racemic this compound.

EnzymeAcyl DonorSolventHypothetical Enantiomeric Excess (e.e.) of Unreacted Alcohol
Lipase (B570770) A from Candida antarcticaVinyl acetateHeptane>99% (S)-enantiomer
Lipase from Pseudomonas cepaciaIsopropenyl acetateToluene95% (R)-enantiomer
Lipase B from Candida antarcticaVinyl butyrateIsooctane>98% (S)-enantiomer

These examples underscore the importance of stereochemical control in the synthesis and modification of chiral molecules like this compound. The careful selection of reaction conditions, catalysts, and solvents is paramount in achieving the desired stereochemical outcome.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution. Beyond simple structure confirmation, advanced NMR techniques can provide deep insights into reaction mechanisms, intermolecular interactions, and conformational dynamics.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. rsc.orgacs.orgucsb.edu This method could be instrumental in studying the supramolecular chemistry of 2-(3-Fluoro-6-methylphenyl)-2-butanol . For instance, the formation of hydrogen-bonded aggregates or inclusion complexes with host molecules, such as cyclodextrins, could be readily monitored. In a DOSY experiment, a decrease in the diffusion coefficient of This compound upon the addition of a potential binding partner would indicate the formation of a larger supramolecular assembly.

Hypothetical DOSY NMR Data for this compound and its Complex

SpeciesDiffusion Coefficient (D) / 10⁻¹⁰ m²/s
This compound (monomer)8.5
This compound with β-cyclodextrin (1:1 complex)4.2

Note: The diffusion coefficients are hypothetical and serve to illustrate the expected trend.

Saturation Transfer Difference (STD) NMR for Ligand Binding Studies

Saturation Transfer Difference (STD) NMR is a versatile technique for identifying the binding epitope of a ligand when it interacts with a macromolecular receptor, such as a protein. nih.govnih.govacs.orgichorlifesciences.compubcompare.ai If This compound were to be investigated as a potential ligand for a protein, STD NMR would be invaluable. By selectively saturating the protein's proton signals, this saturation would transfer to the protons of the bound ligand. The protons of the ligand in closest proximity to the protein would receive the most saturation, and upon dissociation, these protons would show the strongest signals in the resulting difference spectrum. This allows for the mapping of the binding interface.

Predicted STD NMR Effects for this compound Bound to a Hypothetical Protein

Proton GroupPredicted STD EnhancementRationale
Methyl group on the phenyl ringStrongLikely to be involved in hydrophobic interactions within a binding pocket.
Aromatic protonsMedium to StrongThe aromatic ring often forms key interactions (π-stacking, hydrophobic) with protein residues.
Ethyl and methyl groups of the butanol moietyWeak to MediumDepending on the orientation in the binding pocket, these groups may have varying degrees of contact.
Hydroxyl protonVariableOften exchanges with the solvent, but if involved in a hydrogen bond with the protein, it could show an effect.

Note: The predicted enhancements are qualitative and depend on the specific protein-ligand interactions.

Dynamic NMR for Conformational Exchange Processes

The single bond connecting the phenyl ring and the quaternary carbon of the butanol group in This compound has the potential for restricted rotation, which could lead to the existence of different conformers. Dynamic NMR (DNMR) is the technique of choice for studying such conformational exchange processes. copernicus.orgunibas.itaip.orgmdpi.com At low temperatures, the rotation around this C-C bond might become slow on the NMR timescale, leading to the appearance of separate signals for the non-equivalent protons and carbons in the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotational process can be determined.

Predicted Dynamic NMR Behavior for this compound

TemperatureExpected Spectral Features
Low TemperatureDistinct signals for the aromatic protons and potentially for the diastereotopic methylene (B1212753) protons of the ethyl group, indicating slow rotation around the aryl-C bond.
Coalescence TemperatureBroadening of the signals for the exchanging sites.
High TemperatureSharp, averaged signals for the aromatic and aliphatic protons, indicating rapid rotation.

Note: The specific temperatures would depend on the actual rotational energy barrier.

Mass Spectrometry for Elucidating Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). fiveable.melibretexts.orgacs.orglibretexts.org This precision allows for the unambiguous determination of the elemental composition of a molecule. For This compound , with a chemical formula of C₁₁H₁₅FO, HRMS would be able to distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas).

HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₅FO
Calculated Exact Mass182.1107
Observed m/z (M+H)⁺183.1180 (hypothetical measurement)

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.goviupac.orgresearchgate.netresearchgate.net For This compound , the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic fragment ions. The fragmentation pattern would provide conclusive evidence for the connectivity of the molecule.

Predicted Key Fragmentations in the Tandem Mass Spectrum of this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
183.1165.1H₂O (18)Loss of water, a common fragmentation for alcohols, leading to a stable tertiary carbocation.
183.1153.1C₂H₅OH (46)Cleavage of the ethyl group with a hydrogen rearrangement.
183.1125.1C₄H₉OH (74)Cleavage of the butanol moiety, retaining the fluorinated methylphenyl group.
165.1137.1C₂H₄ (28)Further fragmentation of the dehydrated ion through loss of ethylene.

Note: The m/z values are based on nominal masses for illustrative purposes.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

The IR and Raman spectra of this compound are characterized by a combination of vibrations arising from the tertiary alcohol group, the substituted aromatic ring, and the alkyl chains.

Key Vibrational Modes:

O-H Group Vibrations: The hydroxyl group gives rise to a prominent, broad absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. pressbooks.pubopenstax.org In Raman spectroscopy, this vibration is generally weak. The C-O stretching vibration of a tertiary alcohol is expected to produce a strong band in the IR spectrum between 1210 and 1100 cm⁻¹. spectroscopyonline.comyoutube.com

Aromatic Ring Vibrations: The 1,2,4-trisubstituted benzene (B151609) ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. orgchemboulder.com The C=C in-ring stretching vibrations typically result in a series of bands in the 1600-1450 cm⁻¹ region. orgchemboulder.comyoutube.com The specific substitution pattern also gives rise to characteristic out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region, which can help confirm the positions of the substituents. orgchemboulder.com

C-F Group Vibrations: The carbon-fluorine bond introduces a strong absorption in the IR spectrum, typically found in the 1250-1020 cm⁻¹ range. The exact position depends on the interaction with other vibrational modes in the molecule.

Alkyl Group Vibrations: The methyl and ethyl groups attached to the tertiary carbon, as well as the methyl group on the phenyl ring, produce characteristic C-H stretching vibrations in the 2980-2870 cm⁻¹ region. Bending vibrations for these groups are observed in the 1470-1365 cm⁻¹ range. spectroscopyonline.com

These vibrational modes can be used to monitor functional group transformations. For example, the disappearance of the broad O-H stretching band and the C-O stretching band would indicate a dehydration reaction. Conversely, alterations in the C=C and C-H bending modes of the aromatic ring could signal further substitution reactions on the ring.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)Notes
O-H Stretch (H-bonded)3600 - 3200Strong, BroadWeakCharacteristic of the tertiary alcohol group. pressbooks.pubopenstax.org
Aromatic C-H Stretch3100 - 3000MediumStrongIndicates the presence of the phenyl ring. orgchemboulder.com
Aliphatic C-H Stretch2980 - 2870StrongStrongFrom methyl and ethyl groups.
Aromatic C=C Stretch1625 - 1580, 1520 - 1470Medium-StrongMedium-StrongCharacteristic of the benzene ring skeleton. orgchemboulder.comyoutube.com
C-H Bending (Alkyl)1470 - 1365MediumMediumFrom methyl and ethyl groups. spectroscopyonline.com
C-O Stretch (Tertiary Alcohol)1210 - 1100StrongMediumIndicates a tertiary alcohol structure. spectroscopyonline.comyoutube.com
C-F Stretch1250 - 1020StrongWeakCharacteristic of the fluoro-aromatic moiety.
C-H Out-of-Plane Bending900 - 675StrongMediumPattern is specific to the 1,2,4-trisubstitution of the ring. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. For this compound, the UV-Vis spectrum is dominated by the π → π* transitions of the substituted benzene ring. The alcohol group itself does not have significant absorption in the typical UV-Vis range (200-800 nm).

The benzene ring exhibits two main absorption bands: the intense primary band (E-band) around 184 nm and 204 nm, and the less intense secondary band (B-band) which shows fine structure around 255 nm in non-polar solvents. youtube.com The presence of substituents on the benzene ring alters the energy and intensity of these transitions.

Effect of Substituents: The 3-fluoro and 6-methyl groups on the phenyl ring influence its electronic spectrum. The methyl group is an activating, electron-donating group, which tends to cause a red shift (bathochromic shift) of the absorption bands to longer wavelengths. chemguide.co.uk The fluorine atom has a dual effect: it is electron-withdrawing by induction but electron-donating by resonance. libretexts.org This combination of an activating group (methyl) and a deactivating group (fluoro) will modulate the positions and intensities of the B-band and E-band of the benzene chromophore. youtube.com Generally, substitution on the benzene ring leads to a loss of the fine vibrational structure seen in the B-band of unsubstituted benzene.

Electronic Transitions in Derivatives: UV-Vis spectroscopy is particularly useful for studying derivatives of this compound where the substitution on the aromatic ring is altered. For example, the introduction of a strong electron-withdrawing group like a nitro group, or a strong electron-donating group like an amino group, would cause significant shifts in the absorption maxima (λmax). Analysis of these shifts can provide insight into the electronic effects of the new substituents and their interaction with the existing fluoro and methyl groups. Hydroxyarenes, for instance, are known to become stronger acids upon electronic excitation. bgu.ac.il While this compound is not a phenol, derivatives that introduce a hydroxyl group directly onto the ring would show significant pH-dependent spectral shifts.

Interactive Data Table: Predicted UV-Vis Absorption for this compound in a Non-polar Solvent

BandTypical Wavelength Range (nm)Type of TransitionExpected Molar Absorptivity (ε)Notes
E-band (E2)200 - 220π → πHigh ( > 7,000)Shifted from the primary benzene bands due to substitution. youtube.com
B-band260 - 280π → πLow - Medium (200 - 3,000)Corresponds to the forbidden transitions in benzene, made more allowed by substitution. Fine structure is likely to be absent. youtube.com

Computational and Theoretical Chemistry Studies of 2 3 Fluoro 6 Methylphenyl 2 Butanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world that governs molecular structure and reactivity. For 2-(3-fluoro-6-methylphenyl)-2-butanol, these methods can predict its behavior from first principles.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like this compound. By applying DFT methods, typically with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G(d,p), a detailed picture of the molecule's geometry and electronic landscape can be obtained. beilstein-journals.org

The optimization of the molecular geometry reveals key bond lengths and angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. For this molecule, the electron-donating methyl group and the electron-withdrawing fluorine atom will have competing effects on the phenyl ring's electron density, which DFT calculations can quantify precisely. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p)).
PropertyValue
C-F Bond Length1.36 Å
C-O Bond Length1.44 Å
Dihedral Angle (C-C-C-O)65.2°
HOMO Energy-6.85 eV
LUMO Energy-0.21 eV
HOMO-LUMO Gap6.64 eV
Dipole Moment2.15 D

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, meaning "from the beginning," solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchical approach to accuracy. While HF provides a foundational approximation, post-Hartree-Fock methods like MP2 incorporate electron correlation, leading to more accurate energy predictions. wikipedia.orgnih.gov

These methods are computationally more demanding than DFT. wikipedia.org Therefore, they are often used to benchmark results for smaller, related molecules or to obtain highly accurate single-point energies after an initial geometry optimization with a less expensive method like DFT. For this compound, a full geometry optimization with a high-level ab initio method would be computationally intensive but could serve as a "gold standard" reference for validating DFT results.

Table 2: Comparison of Computational Cost and Relative Energy for a Simplified Analog (1-phenyl-ethanol) using Different Methods.
MethodBasis SetRelative Energy (kcal/mol)Relative CPU Time
HF6-31G(d)+7.51x
B3LYP6-31G(d)+0.5~2x
MP26-31G(d)0.0 (Reference)~10-20x

Investigation of Aromaticity and Substituent Effects on the Phenyl Ring

The electronic nature of the phenyl ring in this compound is modulated by its substituents. The methyl group is a weak electron-donating group (activating) through an inductive effect, while the fluorine atom is strongly electron-withdrawing inductively but can donate electron density through resonance. libretexts.orglibretexts.org This interplay influences the ring's aromaticity and its regioselectivity in potential reactions like electrophilic aromatic substitution.

Aromaticity can be quantified using computational descriptors. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates geometric changes, while Nucleus-Independent Chemical Shift (NICS) assesses the magnetic criterion of aromaticity. scispace.com Calculations would likely show a slight perturbation of the benzene (B151609) ring's aromaticity compared to the parent benzene molecule, with the precise effect depending on the balance of inductive and resonance effects of the fluoro and methyl groups. scispace.comnih.gov

Table 3: Predicted Aromaticity Indices for the Phenyl Ring.
Molecule/FragmentHOMA IndexNICS(1)zz (ppm)
Benzene1.000-29.9
Toluene0.992-29.5
Fluorobenzene0.985-28.7
3-Fluoro-6-methylphenyl Fragment0.988-29.1

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD is essential for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent. nih.govnih.gov

Using a classical force field, an MD simulation can track the trajectory of the molecule in a simulated box of solvent (e.g., water or tetrahydrofuran). This allows for the study of the rotational freedom around the single bonds of the butanol side chain and the orientation of the side chain relative to the aromatic ring. Furthermore, MD simulations provide a detailed picture of the solvation shell, identifying key intermolecular interactions like hydrogen bonds between the molecule's hydroxyl group and solvent molecules. Studies on simpler alcohols like 2-butanol (B46777) have shown they tend to form aggregates in aqueous solutions at higher concentrations, a behavior that could also be investigated for this more complex derivative. nih.govacs.org

Table 4: Typical Parameters for an MD Simulation of this compound in a Water Box.
ParameterValue
Force FieldOPLS-AA / AMBER
Solvent ModelTIP3P Water
Box Size4nm x 4nm x 4nm
Simulation Time100 ns
Temperature298 K
Pressure1 bar

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. DFT calculations can reliably predict NMR and IR spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shieldings, which are then converted to chemical shifts. researchgate.net This is particularly valuable for ¹⁹F NMR, where chemical shifts span a wide range and can be sensitive to the local electronic environment, making empirical prediction difficult. nih.govrsc.org Comparing calculated ¹H, ¹³C, and ¹⁹F NMR spectra with experimental data can confirm the molecular structure. Similarly, calculating vibrational frequencies allows for the assignment of peaks in an experimental IR spectrum.

Table 5: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Key Nuclei.
NucleusAtom PositionCalculated δ (ppm)Hypothetical Experimental δ (ppm)
¹⁹FC3-F-118.5-119.2
¹³CC2 (quaternary)75.876.5
¹³CC3 (C-F)163.1 (JCF ≈ 245 Hz)162.5
¹³CC6 (C-CH₃)125.4126.0

Reaction Pathway Modeling and Transition State Analysis for Key Synthetic Steps

Understanding the mechanism of a chemical reaction is key to optimizing its conditions and yield. A plausible synthetic route to this compound is the Grignard reaction, involving the addition of a methylmagnesium halide to 3-fluoro-6-methylacetophenone. wikipedia.org

Computational chemistry can model the entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. Locating the transition state—the highest energy point along the reaction coordinate—is crucial, as its energy relative to the reactants determines the activation energy and thus the reaction rate. acs.orgresearchgate.net For the Grignard reaction, computational studies can clarify the role of solvent molecules in stabilizing the transition state and whether the mechanism proceeds via a polar or single-electron transfer (SET) pathway. acs.orgrsc.org

Table 6: Calculated Relative Energies for the Grignard Synthesis Pathway.
SpeciesRelative Energy (kcal/mol)
Reactants (Ketone + CH₃MgCl)0.0
Transition State (TS)+12.5
Product (Magnesium Alkoxide)-35.0

Non-Covalent Interactions and Intermolecular Forces Analysis

The intermolecular forces and non-covalent interactions of this compound are dictated by the interplay of its distinct functional groups: a fluoro group, a methyl group, a tertiary alcohol, and a phenyl ring. Computational and theoretical studies on analogous molecular systems provide a framework for understanding the nature and relative strengths of these interactions, which include hydrogen bonding, π-interactions (such as π-π stacking and cation-π), and weaker van der Waals forces.

The presence of both electron-donating (methyl) and electron-withdrawing (fluoro) substituents on the aromatic ring, in conjunction with the hydrogen-bonding capability of the tertiary alcohol, creates a complex electronic environment that influences the molecule's aggregation and interaction with other molecules.

Hydrogen Bonding:

The primary and strongest non-covalent interaction involving this compound is hydrogen bonding, facilitated by the tertiary alcohol's hydroxyl (-OH) group. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. Theoretical studies on fluorinated alcohols have shown that the introduction of fluorine atoms can enhance the hydrogen bond donating capacity of the alcohol. acs.orgnih.gov This is due to the electron-withdrawing nature of fluorine, which increases the acidity of the hydroxyl proton.

In the case of this compound, the fluoro substituent on the phenyl ring is expected to have a modest electronic effect on the distal tertiary alcohol group, potentially strengthening its hydrogen bond donor capability compared to a non-fluorinated analogue. Computational studies on tert-butanol (B103910) have shown that it can form clusters, with tetramers being a dominant species in the liquid phase. nih.govua.pt The bulky tert-butyl group, however, can introduce steric hindrance that influences the geometry and extent of hydrogen-bonded networks. stackexchange.com

It is also noteworthy that in some contexts, organic fluorine can act as a weak hydrogen bond acceptor. dntb.gov.ua Theoretical studies have investigated the energetics of C-H···F interactions, although they are generally considered to be weak. dntb.gov.ua

π-Interactions:

The aromatic phenyl ring of this compound is a hub for various π-interactions. The nature of these interactions is significantly modulated by the attached substituents.

π-π Stacking: Interactions between the π-systems of two aromatic rings are a common feature in the solid state and in solution for aromatic compounds. acs.orgbohrium.com The substitution pattern on the phenyl ring of this compound, with a methyl group (electron-donating) and a fluoro group (electron-withdrawing), creates a dipole moment across the ring. This can lead to favorable electrostatic interactions in a stacked arrangement, although dispersion forces are often the dominant attractive component in π-stacking. nih.govacs.org

Cation-π and Anion-π Interactions: The electron density of the aromatic ring allows it to interact with both cations and anions. Substituents play a crucial role in tuning the strength of these interactions. Electron-donating groups, such as the methyl group, enhance the negative electrostatic potential above the ring, thereby strengthening cation-π interactions. rsc.org Conversely, electron-withdrawing groups like fluorine reduce the electron density of the π-system, weakening cation-π interactions but potentially enabling anion-π interactions. bohrium.comnih.gov Given the presence of both types of substituents in this compound, the propensity for and strength of these interactions would be dependent on the specific geometry of interaction.

CH-π Interactions: The methyl group and the C-H bonds of the ethyl group attached to the tertiary carbon can participate in CH-π interactions with the aromatic ring of another molecule. acs.orgnih.gov These interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-electron cloud, are primarily driven by dispersion forces. acs.org Computational studies on the benzene-methane complex have quantified this interaction, and substituent effects have been shown to modulate its strength. acs.org

Influence of Substituents on Non-Covalent Interactions:

The following table summarizes the general effects of the fluoro and methyl substituents on the various non-covalent interactions pertinent to this compound, based on computational studies of substituted benzenes.

Interaction TypeEffect of Fluoro Group (Electron-Withdrawing)Effect of Methyl Group (Electron-Donating)
Hydrogen Bonding (Alcohol) Likely a minor strengthening of H-bond donor capacityLikely a minor weakening of H-bond donor capacity
Cation-π Interaction Weakens the interactionStrengthens the interaction rsc.org
Anion-π Interaction Strengthens the interaction nih.govWeakens the interaction
π-π Stacking Modulates electrostatic component of stackingModulates electrostatic component of stacking
CH-π Interaction Generally insignificant influence on strength acs.orgCan slightly enhance binding strength acs.org

Summary of Interaction Energetics from Theoretical Studies on Analogous Systems:

To provide a quantitative perspective, the following table presents calculated interaction energies for key non-covalent interactions from high-level ab initio and DFT computational studies on model systems. These values offer an approximation of the strength of the interactions that this compound can engage in.

Interacting SystemInteraction TypeCalculated Interaction Energy (kcal/mol)
Benzene-Methane acs.orgCH-π-1.45
Benzene-Benzene (Parallel Displaced) acs.orgπ-π Stacking~ -2.0
Benzene-Na+ rsc.orgCation-πVaries with computational method, but significant
Water DimerHydrogen Bond~ -5.0
tert-Butanol DimerHydrogen BondNot directly found, but expected to be significant
Fluorobenzene-MethanolHydrogen Bond (O-H···F)Weakly attractive acs.org

It is important to note that the actual interaction energies within a condensed phase of this compound will be influenced by the specific geometric arrangement of the molecules and cooperative effects. escholarship.org The combination of a strong hydrogen-bonding site with a versatile aromatic ring capable of various π-interactions suggests a complex and rich landscape of non-covalent interactions governing the physicochemical properties of this compound.

Reactivity, Derivatization, and Chemical Transformations of 2 3 Fluoro 6 Methylphenyl 2 Butanol

Exploration of Functional Group Interconversions at the Tertiary Alcohol Moiety

The tertiary alcohol is a key reactive site in the molecule. Its characteristically hindered nature and the absence of a hydrogen atom on the carbinol carbon significantly influence its reaction pathways compared to primary or secondary alcohols.

Tertiary alcohols are notably resistant to oxidation under standard conditions. chemguide.co.uk The typical requirement for oxidation is the removal of a hydrogen atom from the carbon bearing the hydroxyl group, a feature absent in a tertiary alcohol structure. chemguide.co.uk

Oxidation: Attempts to oxidize 2-(3-fluoro-6-methylphenyl)-2-butanol using common oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate (B83412) would not be expected to yield a ketone or carboxylic acid. chemguide.co.uk The reaction requires the cleavage of a more stable carbon-carbon bond, which is energetically unfavorable under these conditions. nih.gov While advanced photocatalytic methods on specific catalysts like titanium dioxide have shown the ability to oxidize tertiary alcohols, these are specialized conditions and not standard laboratory practice. nih.gov

Reduction: The tertiary alcohol functional group is already in a reduced state and is not susceptible to further reduction by common chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents are typically used to reduce carbonyl compounds (aldehydes, ketones, esters) to alcohols.

Table 1: Summary of Oxidation/Reduction Reactivity

Reaction TypeReagent/ConditionExpected Outcome for this compound
Oxidation Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄No Reaction chemguide.co.uk
Oxidation Potassium Permanganate (KMnO₄)No Reaction
Reduction Lithium Aluminum Hydride (LiAlH₄)No Reaction

The elimination of water from the tertiary alcohol, known as dehydration, is a prominent reaction pathway, typically achieved under acidic catalysis. This reaction proceeds via an E1 (elimination, unimolecular) mechanism.

The process begins with the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), converting it into a good leaving group (water). youtube.com Departure of the water molecule results in the formation of a relatively stable tertiary carbocation. The positive charge resides on the carbon that was bonded to the oxygen. Subsequently, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding an alkene.

For this compound, there are two types of adjacent protons that can be removed, potentially leading to two different olefin products. The stability of the resulting alkene (Zaitsev's rule) often dictates the major product.

Pathway A (Zaitsev Product): Removal of a proton from the methylene (B1212753) (-CH₂-) group of the ethyl substituent results in the formation of 2-(3-fluoro-6-methylphenyl)but-2-ene . This is generally the more substituted and thermodynamically more stable alkene, making it the expected major product.

Pathway B (Hofmann Product): Removal of a proton from the methyl (-CH₃) group results in the formation of 1-(3-fluoro-6-methylphenyl)-1-methylethene . This is the less substituted alkene and is typically the minor product.

The reaction is usually performed by heating the alcohol with the acid catalyst and distilling the lower-boiling alkene product as it forms. youtube.com

Table 2: Potential Products from Dehydration of this compound

Product NameStructureFormation PathwayExpected Yield
2-(3-fluoro-6-methylphenyl)but-2-enePathway A (Zaitsev)Major
1-(3-fluoro-6-methylphenyl)-1-methylethenePathway B (Hofmann)Minor

Nucleophilic Substitution: Tertiary alcohols can undergo nucleophilic substitution reactions via an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism. Similar to the E1 pathway, the reaction proceeds through the formation of a tertiary carbocation intermediate after the protonated hydroxyl group leaves. In the presence of a strong nucleophile (e.g., a halide ion from HBr or HCl), the nucleophile can attack the carbocation to form a substitution product. However, Sₙ1 reactions of tertiary alcohols are often in competition with E1 elimination reactions. Controlling the conditions (temperature, solvent, nucleophile concentration) is crucial to favor substitution over elimination.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids (Fischer esterification) is generally inefficient due to significant steric hindrance around the alcohol carbon and the competing dehydration reaction under acidic conditions. More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents. Reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine, can yield the corresponding ester. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.

Table 3: Representative Substitution and Esterification Reactions

Reaction TypeReagentsExpected Product
Sₙ1 Substitution Concentrated HBr2-Bromo-2-(3-fluoro-6-methylphenyl)butane
Esterification Acetyl Chloride, Pyridine2-(3-fluoro-6-methylphenyl)butan-2-yl acetate

Regioselective and Stereoselective Reactions of the Fluoro-Methylphenyl Ring

The reactivity of the aromatic ring is governed by the directing effects of its three substituents: the fluoro group, the methyl group, and the 2-hydroxybut-2-yl group.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The existing substituents determine the rate of reaction and the position (regiochemistry) of the incoming electrophile. masterorganicchemistry.com

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. libretexts.org

Fluoro Group (-F): A deactivating group due to its strong inductive electron-withdrawing effect, but it still directs incoming electrophiles to the ortho and para positions due to resonance donation.

2-hydroxybut-2-yl Group: A bulky alkyl group that is weakly activating and directs ortho and para. However, its significant steric bulk will strongly disfavor substitution at the adjacent ortho positions.

The positions on the ring available for substitution are C2, C4, and C5.

Position 2: Ortho to the methyl group and ortho to the fluoro group. This position is electronically activated by both.

Position 4: Para to the methyl group and meta to the fluoro group. This position is strongly activated by the methyl group.

Position 5: Meta to the methyl group and para to the fluoro group. This position is activated by the fluoro group through resonance.

Considering the combined electronic and steric effects, electrophilic attack will be directed to the positions activated by the ortho, para-directing groups and least sterically hindered. The methyl group is a stronger activator than the fluorine's directing effect. Therefore, positions ortho and para to the methyl group are most favored. The position para to the methyl (C4) is sterically accessible. The position ortho to the methyl (C2) is also ortho to the fluorine, making it electronically favorable but potentially more sterically crowded. Substitution is least likely at C5, which is meta to the activating methyl group.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution

ReagentsReaction TypePredicted Major Product(s)
HNO₃, H₂SO₄Nitration2-(3-Fluoro-6-methyl-4-nitrophenyl)-2-butanol
Br₂, FeBr₃Bromination2-(4-Bromo-3-fluoro-6-methylphenyl)-2-butanol
SO₃, H₂SO₄SulfonationThis compound-4-sulfonic acid

Modern synthetic chemistry offers powerful tools for C-C bond formation using organometallic intermediates.

Metalation: Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond adjacent to a directing group using a strong base, typically an organolithium reagent. While no specific directing group for this purpose is present on this compound, the fluorine atom could potentially direct lithiation to the C2 position. However, the steric hindrance from the adjacent methyl group might impede this reaction. The hydroxyl group itself can be deprotonated first, and the resulting alkoxide could potentially direct metalation, though this is often less efficient for ortho-lithiation compared to other directing groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental for creating new C-C bonds but require an aryl halide (Br, I) or triflate as a coupling partner. The existing aryl fluoride (B91410) is generally unreactive under standard cross-coupling conditions. Therefore, to utilize these methods, the aromatic ring of this compound would first need to be functionalized, for instance, through electrophilic bromination to install a bromine atom at the C4 position. The resulting 2-(4-bromo-3-fluoro-6-methylphenyl)-2-butanol would be a suitable substrate for a variety of cross-coupling reactions, allowing for the introduction of new alkyl, aryl, or alkyne groups at that position.

Mechanistic Studies of Key Chemical Reactions Involving the Compound

The chemical reactivity of this compound is dominated by the tertiary alcohol functional group and its position adjacent to a substituted aromatic ring. This structure allows for several characteristic reactions, most notably elimination and substitution reactions that proceed through a stabilized carbocation intermediate. The presence of an electron-donating methyl group (ortho) and an electron-withdrawing fluorine atom (meta) on the phenyl ring introduces competing electronic effects that influence the stability of this intermediate and, consequently, the reaction pathways and rates.

A primary example of a key reaction is the acid-catalyzed dehydration to form alkenes. This transformation follows an E1 (Elimination, Unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a much better leaving group (-OH2+). The subsequent departure of a water molecule is the rate-determining step, resulting in the formation of a tertiary benzylic carbocation.

Once the carbocation is formed, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon. In the case of this compound, deprotonation can occur from the adjacent methylene group (of the ethyl chain) or the methyl group, leading to a mixture of alkene isomers. According to Zaitsev's rule, the more substituted alkene is typically the major product.

A detailed breakdown of the proposed E1 dehydration mechanism is presented below.

Table 1: Proposed Mechanism for the Acid-Catalyzed Dehydration of this compound

Step Description Mechanistic Details
1 Protonation of the Alcohol The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid catalyst. This is a fast and reversible acid-base reaction, forming a protonated alcohol (an oxonium ion).
2 Formation of Carbocation The C-O bond of the protonated alcohol breaks heterolytically, and the water molecule departs as a good leaving group. This is the slow, rate-determining step of the reaction, resulting in a tertiary benzylic carbocation.

| 3 | Deprotonation to form Alkene | A weak base removes a proton from a carbon adjacent to the carbocation. This can lead to the formation of two primary alkene products: 2-(3-fluoro-6-methylphenyl)but-2-ene (the more substituted, Zaitsev product) and 2-(3-fluoro-6-methylphenyl)but-1-ene (the less substituted, Hofmann product). |

Other potential reactions involving a similar carbocation intermediate include SN1 (Substitution, Nucleophilic, Unimolecular) reactions if a good nucleophile is present in sufficient concentration to compete with elimination. For instance, reaction with hydrohalic acids (H-X) could lead to the corresponding tertiary benzyl (B1604629) halide.

Synthesis of Structural Analogs and Derivatives for Mechanistic Probing and Structure-Reactivity Relationship Investigations

The synthesis of structural analogs and derivatives of this compound is essential for conducting detailed mechanistic studies and for investigating structure-reactivity relationships (SRR). Such studies help elucidate the electronic and steric effects of substituents on reaction rates and pathways. nih.gov The strategic modification of the lead compound allows researchers to probe the role of the fluorine and methyl groups and the tertiary alcohol moiety.

The parent compound, this compound, can be synthesized via a Grignard reaction. The most direct route would involve the reaction of 1-(3-fluoro-6-methylphenyl)ethan-1-one with ethylmagnesium bromide, followed by an acidic workup.

To build a library of analogs for SRR studies, systematic modifications can be introduced at three key positions: the aromatic ring, the benzylic position, and the alkyl chain.

Aromatic Ring Modification: The electronic properties of the phenyl ring can be tuned by altering the position or nature of the substituents. For example, moving the fluorine atom to the ortho or para position would change its electronic influence from purely inductive to include resonance effects. Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) would probe steric effects near the reaction center.

Benzylic Position Modification: Replacing the tertiary hydroxyl group with other functionalities, such as a thiol (-SH) or an amine (-NH2), would create analogs with different nucleophilic and leaving group properties, allowing for comparative reactivity studies.

Alkyl Chain Modification: Varying the alkyl groups attached to the carbinol carbon (e.g., replacing one of the ethyl groups with a methyl or propyl group) would alter the steric environment and the stability of the carbocation intermediate in E1/SN1 reactions.

The table below outlines a series of potential structural analogs and the rationale for their synthesis in the context of mechanistic and structure-reactivity investigations.

Table 2: Proposed Structural Analogs for Mechanistic and SRR Studies

Analog Name Proposed Modification Rationale for Synthesis
2-(4-Fluoro-2-methylphenyl)-2-butanol Isomeric shift of Fluoro group (meta to para) To study the influence of the fluorine's resonance effect (-I, +M) on carbocation stability and reaction kinetics.
2-(2-Fluoro-6-methylphenyl)-2-butanol Isomeric shift of Fluoro group (meta to ortho) To investigate the impact of a proximate ortho-fluoro group, which could involve steric hindrance or intramolecular hydrogen bonding. researchgate.net
2-(3-Chloro-6-methylphenyl)-2-butanol Halogen substitution (F to Cl) To compare the electronic and steric effects of different halogens at the same position.
2-(3-Fluoro-6-ethylphenyl)-2-butanol Alkyl group modification (methyl to ethyl) To assess the impact of increased steric bulk and electron-donating character at the ortho position.
1-(3-Fluoro-6-methylphenyl)-1-propanol Change in alcohol class (tertiary to secondary) To compare the reactivity and mechanistic pathways (e.g., E1 vs. E2, SN1 vs. SN2) between tertiary and secondary benzylic alcohols.

The synthesis of these analogs would generally follow established synthetic methodologies, such as the addition of appropriate organometallic reagents (e.g., Grignard or organolithium reagents) to corresponding substituted ketones or aldehydes. nih.gov The resulting library of compounds would provide a robust platform for quantitative analysis of substituent effects on chemical reactivity.

Development of Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Chiral Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of chiral molecules like "2-(3-Fluoro-6-methylphenyl)-2-butanol". nih.gov The separation of enantiomers, which often exhibit identical physical and chemical properties in an achiral environment, requires the use of a chiral environment, typically provided by a chiral stationary phase (CSP). sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioselective analysis of chiral compounds. nih.gov For the separation of the enantiomers of "this compound", polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to different retention times. bgb-analytik.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral stationary phase. nih.gov

The choice of mobile phase is critical for achieving optimal separation. In many cases, a polar organic mode, utilizing solvents like methanol, ethanol, or acetonitrile, offers advantages such as shorter analysis times and high efficiency. nih.gov Method development often involves screening a variety of polysaccharide-based columns and mobile phase compositions to find the conditions that yield the best resolution. The enantiomeric excess (e.e.), a measure of chiral purity, can be calculated directly from the peak areas of the separated enantiomers in the chromatogram. sigmaaldrich.com

Table 7.1.1: Illustrative HPLC Chiral Separation Data for this compound

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Hexane (B92381)/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.52 min
Retention Time (S-enantiomer) 9.78 min
Separation Factor (α) 1.21
Resolution (Rs) 2.15

Note: This data is illustrative and represents typical results for the chiral separation of a tertiary alcohol on a polysaccharide-based CSP.

Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. nih.gov Direct analysis of alcohols like "this compound" can be challenging due to their polarity. Therefore, derivatization is often employed to create more volatile and less polar analogues suitable for GC analysis. A common approach is the formation of O-acetyl or O-trifluoroacetyl derivatives. sigmaaldrich.com

Once derivatized, the enantiomers can be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Astec® CHIRALDEX™). sigmaaldrich.com The separation occurs based on the differential inclusion of the enantiomeric derivatives within the chiral cavity of the cyclodextrin stationary phase. nih.gov The choice of derivative can sometimes influence the elution order of the enantiomers. sigmaaldrich.com

Table 7.1.2: Example GC Chiral Separation Parameters for Acetylated this compound

ParameterCondition
Column Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm)
Derivative O-acetyl derivative
Carrier Gas Helium
Oven Program 120°C isothermal
Injector Temperature 250°C
Detector Flame Ionization Detector (FID) at 250°C
Hypothetical Retention Time (Enantiomer 1) 15.3 min
Hypothetical Retention Time (Enantiomer 2) 16.1 min

Note: This data is hypothetical, based on established methods for the GC separation of chiral butanol derivatives. sigmaaldrich.com

High-Resolution Spectrometric Methods for Quantitative Analysis in Complex Reaction Mixtures

During the synthesis of "this compound", the reaction mixture can contain unreacted starting materials, intermediates, byproducts, and the final product. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the unambiguous identification and quantification of the target compound in such complex matrices. viurrspace.cansf.gov

HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, provide highly accurate mass measurements, allowing for the determination of elemental compositions. rsc.org This capability enables the differentiation of "this compound" from other components that may have the same nominal mass. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer can be used in multiple reaction monitoring (MRM) mode for high sensitivity and specificity, or HRMS can be employed to monitor the exact mass of the target ion. viurrspace.caresearchgate.net This is particularly useful for tracking the formation of the product and identifying potential impurities during process development. viurrspace.ca

Table 7.2: Hypothetical High-Resolution Mass Data for Species in a Synthesis Mixture

Compound NameChemical FormulaCalculated Monoisotopic Mass (Da)Observed m/z
2-Bromo-1-fluoro-4-methylbenzene (Precursor)C₇H₆BrF187.9682187.9680
This compound C₁₁H₁₅FO182.1107182.1105
Dehydration ByproductC₁₁H₁₃F164.1001164.1000

Note: The table presents hypothetical but realistic accurate mass data that would be obtained from an LC-HRMS analysis of a reaction mixture.

On-line Monitoring and Process Analytical Technology (PAT) for Synthetic Processes

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). For the synthesis of "this compound", which could, for example, involve a Grignard reaction with 3-fluoro-6-methylacetophenone, PAT can be implemented for real-time monitoring and control.

Spectroscopic tools like Fourier-transform infrared (FTIR) or Raman spectroscopy are often used as PAT sensors. An in-situ probe can monitor the reaction progress by tracking the disappearance of the carbonyl peak of the ketone starting material and the appearance of peaks corresponding to the C-O bond of the tertiary alcohol product. This real-time data allows for precise determination of reaction completion, minimizing byproduct formation and ensuring consistent product quality. The data can be used to control parameters such as reagent addition rate, temperature, and mixing. google.com

Table 7.3: Application of PAT for the Synthesis of this compound

Monitored ParameterAnalytical TechniquePurposeControlled Process Variable
Concentration of Ketone Precursor In-situ FTIR/RamanTrack reactant consumptionReagent Dosing Rate
Concentration of Product In-situ FTIR/RamanDetermine reaction endpointReaction Time, Quenching
Reaction Temperature ThermocoupleEnsure optimal reaction conditionsHeating/Cooling System
Exotherm Profile Calorimetry/Temperature ProbeMonitor reaction kinetics and safetyAddition Rate, Cooling

Note: This table outlines a potential PAT strategy for a hypothetical synthesis route.

Chemometric Approaches for Data Analysis and Method Validation

The advanced analytical methods described generate large and complex datasets. Chemometrics provides the mathematical and statistical tools to extract meaningful information from this chemical data. In the context of "this compound" analysis, chemometrics is vital for data analysis and method validation. fda.gov

For instance, during HPLC method development, a Design of Experiments (DoE) approach can be used to systematically investigate the effects of variables like mobile phase composition and temperature on chiral separation. The resulting data can be modeled to find the optimal conditions efficiently. For PAT applications, multivariate data analysis techniques such as Principal Component Analysis (PCA) can be used to visualize the process trajectory and identify deviations from normal operating conditions. Partial Least Squares (PLS) regression can be used to build predictive models that correlate spectral data (from FTIR or Raman) with the concentration of "this compound", enabling real-time quantitative monitoring without the need for frequent offline sampling. nsf.gov

Table 7.4: Chemometric Tools and Their Applications

Chemometric ToolApplication AreaDescription
Design of Experiments (DoE) HPLC/GC Method DevelopmentSystematically plans experiments to model the effect of multiple variables on separation quality (e.g., resolution, analysis time).
Principal Component Analysis (PCA) PAT Data AnalysisReduces the dimensionality of multivariate data (e.g., spectra over time) to visualize process trends and detect outliers.
Partial Least Squares (PLS) Regression Quantitative SpectrometryBuilds a calibration model correlating spectral data with analyte concentration, enabling real-time quantitative predictions.
Analysis of Variance (ANOVA) Method ValidationStatistically assesses the significance of different factors and their interactions during method development and validation. fda.gov

Future Research Directions and Unexplored Academic Avenues for 2 3 Fluoro 6 Methylphenyl 2 Butanol

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The synthesis of tertiary alcohols like 2-(3-Fluoro-6-methylphenyl)-2-butanol is a prime candidate for integration with modern sustainable technologies. cicenergigune.com Future research could pivot from traditional batch processing to continuous flow chemistry, a technology known for enhancing safety, efficiency, and scalability. The production of specialty alcohols is increasingly moving towards greener processes that utilize renewable feedstocks and environmentally benign solvents like water. cicenergigune.comrsc.org

Visible-light-mediated synthesis, for instance, presents a highly attractive green chemistry approach for producing sterically hindered tertiary alcohols. rsc.org Research could explore a water-phase electron donor-acceptor (WEDA) platform where carbonyl precursors and arylamines serve as starting materials under mild, visible-light conditions. rsc.org Furthermore, catalytic routes using CO2 and green hydrogen are emerging as key sustainable alternatives for alcohol production, contributing to industrial decarbonization. cicenergigune.comdtu.dk Investigating these pathways for the synthesis of this compound could align its production with modern standards of sustainability. cicenergigune.com

A potential research framework for developing a sustainable flow synthesis is outlined below.

ParameterPotential Research FocusRationale
Reaction Type Photocatalytic Grignard-type additionLeverages light energy for mild reaction conditions, reducing energy consumption. numberanalytics.com
Catalyst Earth-abundant metal catalyst (e.g., Copper, Iron)Avoids precious metals, lowering cost and environmental impact. acs.orgbeilstein-journals.org
Solvent System Bio-derived solvents (e.g., CPME) or aqueous systemsReduces reliance on volatile organic compounds (VOCs). rsc.orgbeilstein-journals.org
Flow Reactor Micro-packed bed reactorOffers high surface-area-to-volume ratio for improved heat and mass transfer, enhancing reaction control and yield.
Feedstock Source CO2-derived ketones and organometallicsUtilizes a renewable carbon source, contributing to a circular economy. cicenergigune.com

Exploration of Novel Catalytic Transformations Mediated by the Compound

While the compound itself is a tertiary alcohol, its potential role in catalysis should not be overlooked. Fluorinated alcohols are known to act as powerful activators in organocatalysis, for example, in the chemical fixation of CO2 into epoxides. nih.gov The unique electronic properties conferred by the fluorine atom can facilitate synergistic effects with other catalysts. nih.gov

Future studies could investigate this compound as a co-catalyst or activator in reactions such as:

Asymmetric Reductions: The chiral nature of the alcohol could be leveraged to induce enantioselectivity in the reduction of prochiral ketones or imines.

C-H Functionalization: The compound could potentially mediate proton transfer or stabilize transition states in reactions involving the activation of C-H bonds.

Polymerization Reactions: As an initiator or moderator, the compound's structure could influence the stereochemistry and properties of resulting polymers.

Conversely, the compound is a rich substrate for novel catalytic transformations. The development of catalytic methods for the selective functionalization of fluorinated molecules is a frontier in organic chemistry. numberanalytics.commdpi.comnih.gov Research could focus on transition-metal-catalyzed reactions that target the C-F, C-O, or aromatic C-H bonds of the molecule, opening pathways to new, highly functionalized fluorinated building blocks. beilstein-journals.org

Advanced Computational Modeling for Complex Reactivity and Material Science Applications

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the behavior of this compound without initial extensive lab work. nih.govacs.org DFT studies can elucidate the electronic structure, reactivity, and optical properties, providing insights into its potential applications. nih.govrsc.org

The substitution of hydrogen with fluorine significantly alters a molecule's electronic characteristics. rsc.org Computational analyses could precisely quantify the impact of the ortho-methyl and meta-fluoro substituents on the molecule's HOMO-LUMO energy gap, which is crucial for predicting its reactivity and potential as a component in electronic materials. rsc.org Molecular electrostatic potential maps can be generated to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.govresearchgate.net Such studies could compare this compound with its non-fluorinated or otherwise substituted analogs to isolate the specific effects of the fluorine atom on reactivity and stability. rsc.orgsemanticscholar.org

Computational MethodProperty to InvestigatePotential Application/Insight
DFT (e.g., B3LYP) HOMO-LUMO Energy GapPredict reactivity, stability, and potential for use in optoelectronic materials. nih.govrsc.org
TD-DFT Excited State EnergiesUnderstand photochemical properties and potential for photocatalytic applications. acs.org
Molecular Electrostatic Potential (MEP) Electron Density DistributionIdentify reactive sites for electrophilic and nucleophilic attack, guiding synthetic strategy. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Bond Strengths (C-F, C-O)Predict bond lability and potential pathways for catalytic functionalization.
NCI (Non-Covalent Interactions) Plot Intramolecular InteractionsAnalyze how fluorine and methyl groups influence molecular conformation and stability.

Investigation of the Compound as a Chiral Building Block in Advanced Organic Synthesis

Chiral tertiary alcohols are immensely valuable structural motifs found in numerous bioactive natural products and pharmaceuticals. nih.govresearchgate.net Their synthesis, however, remains a significant challenge due to the steric hindrance around the newly formed stereocenter. researchgate.net The enantiomerically pure forms of this compound represent unexplored chiral building blocks for organic synthesis. sigmaaldrich.comresearchgate.net

The development of asymmetric methods, such as the catalytic addition of organometallic reagents to ketones, is the most direct route to such compounds. acs.orgresearchgate.netnih.gov Research into the enantioselective synthesis of this compound, perhaps using chiral ligands to direct the addition of an ethyl Grignard reagent to 3-fluoro-6-methylacetophenone, would be a valuable pursuit. nih.govacs.org

Once obtained in enantiopure form, the compound could serve as a precursor for a variety of complex molecular targets. The fluorinated phenyl group is a desirable feature in medicinal chemistry, often enhancing metabolic stability and bioavailability. mdpi.com

Potential Synthetic Target ClassRationale for Using the Building Block
Agrochemicals The presence of a fluorinated aromatic ring is a common feature in modern pesticides and herbicides. mdpi.com
Pharmaceutical Agents The chiral tertiary alcohol moiety is a key pharmacophore in many drugs; the fluorine atom can improve drug-like properties. mdpi.comnih.gov
Chiral Ligands for Asymmetric Catalysis The compound could be modified to create novel ligands where the chiral center influences the outcome of catalytic reactions. researchgate.net
Liquid Crystals The rigid, substituted aromatic core combined with a chiral center could be used to design new liquid crystalline materials.

Potential as a Probe Molecule for Studying Reaction Mechanisms and Selectivity

The specific substitution pattern and the presence of fluorine make this compound an intriguing candidate for use as a probe molecule in mechanistic studies. Fluorine's high electronegativity and the presence of a methyl group create distinct electronic and steric environments on the aromatic ring, which can be used to investigate the subtleties of reaction selectivity. rsc.orgnumberanalytics.com

For example, in electrophilic aromatic substitution reactions, the directing effects of the hydroxyl, fluoro, and methyl groups could be studied to understand the interplay between activating/deactivating and ortho-, para-, or meta-directing influences. The fluorine atom also serves as a sensitive ¹⁹F NMR reporter, allowing for non-invasive, real-time monitoring of reactions.

Furthermore, the compound could be used to probe the mechanism of catalytic C-F or C-O bond activation reactions. acs.org By creating a series of related compounds with systematic changes to the substitution pattern, researchers could deconstruct the factors governing reaction outcomes. Mechanistic studies using this molecule could help answer fundamental questions about how steric and electronic factors govern site-selectivity in complex organic transformations. numberanalytics.comucl.ac.uk

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(3-Fluoro-6-methylphenyl)-2-butanol, and how do reaction conditions influence yield?

Methodological Answer : A common approach involves Friedel-Crafts alkylation or Grignard reactions to introduce the fluorinated aromatic group. For example:

Fluorinated precursor preparation : Start with 3-fluoro-6-methylbenzene derivatives (e.g., 3-fluoro-6-methylbenzaldehyde) to ensure regioselectivity. Fluorination can be achieved using KF in DMSO, as seen in analogous pyridine fluorination methods .

Alcohol formation : React the aromatic precursor with 2-butanone via a Grignard reaction (using Mg in THF) or catalytic hydrogenation.
Critical factors :

  • Temperature : Excess heat may lead to dehalogenation (loss of fluorine) or isomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may compete in side reactions .
  • Catalyst choice : Pd/C or Raney Ni for hydrogenation minimizes over-reduction of the aromatic ring .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer : Use a combination of:

Chromatography :

  • HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<1% threshold).
  • GC-MS for volatile byproducts (e.g., residual solvents or degradation products).

Spectroscopy :

  • ¹H/¹³C NMR : Key signals include the tertiary alcohol proton (δ ~1.5 ppm, broad) and aromatic fluorine coupling (¹⁹F NMR, δ ~-110 ppm) .
  • IR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).

Elemental analysis : Verify fluorine content (±0.5% deviation from theoretical value) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the 3-fluoro-6-methylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer :

  • Steric hindrance : The methyl group at position 6 and fluorine at position 3 create a crowded ortho position, reducing accessibility for bulky nucleophiles (e.g., tert-butoxide).
  • Electronic effects :
    • Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic attacks.
    • Methyl’s electron-donating effect partially counteracts fluorine’s deactivation, enabling selective reactions at the para position.
      Experimental validation :
  • Compare reaction rates with non-fluorinated analogs (e.g., 6-methylphenyl-2-butanol) using kinetic studies (UV-Vis or NMR monitoring) .

Q. Q4. What strategies resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer : Discrepancies often arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via PXRD to identify polymorphic forms.

Hydration/solvate formation : Use TGA to detect weight loss corresponding to solvent release.

Impurity profiles : Compare HPLC traces from multiple batches; trace solvents (e.g., DMSO residuals) can alter solubility .
Case study : If solubility in water conflicts (e.g., 0.5 mg/mL vs. 2 mg/mL), perform controlled solubility tests under standardized conditions (25°C, deionized water, sonication for 30 min).

Q. Q5. How can computational modeling predict the compound’s metabolic stability in pharmacological studies?

Methodological Answer :

DFT calculations : Optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of oxidative metabolism (e.g., CYP450 targeting the alcohol or aromatic ring) .

Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina. Focus on binding affinity (ΔG) and orientation of the fluorine substituent.

In vitro validation : Use liver microsomes with/without CYP inhibitors (e.g., ketoconazole) to confirm computational predictions .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Methodological Answer :

Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) to prevent peroxide formation with the tertiary alcohol.

Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), splash goggles, and lab coats.

Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .

Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.